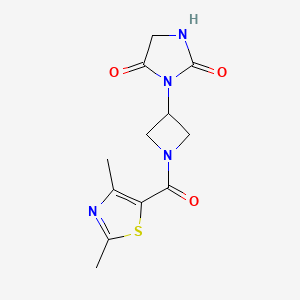

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

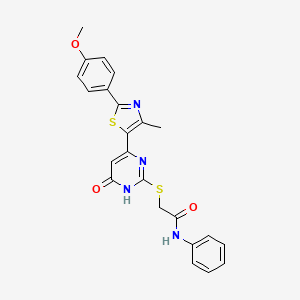

The compound contains an imidazolidine-2,4-dione moiety, which is a five-membered heterocyclic structure that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidin-3-yl group, which is a type of four-membered heterocyclic ring.Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Chemical Transformations

The synthesis and chemical reactions involving imidazolidine-2,4-dione derivatives highlight innovative approaches to creating complex heterocyclic compounds. For instance, reactions involving 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles have been explored for synthesizing 4H-imidazoles, indicating a methodological advancement in heterocyclic chemistry. The study provides insights into the reaction mechanisms and the formation of various derivatives through ring transformations and hydrolysis processes (Mukherjee-Müller et al., 1979). Additionally, the transformation of imidazolidine-2,4-diones to 4H-imidazoles through reactions with 3-(Dimethylamino)-2,2-dimethyl-2H-azirines showcases the regioselectivity and potential for generating diverse heterocyclic frameworks (Schläpfer-Dähler et al., 1992).

Potential Biological Activities

Research into the analogues of imidazolidine-2,4-dione derivatives has revealed their widespread applications across various fields, including pharmacology. For instance, glycolurils and their analogues have been identified for their roles as pharmacologically active compounds with antibacterial, nootropic, and neurotropic properties. These compounds are crucial building blocks in supramolecular chemistry, showcasing their significance beyond mere chemical interest (Kravchenko et al., 2018). Moreover, the synthesis and evaluation of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione for antidepressant activity provide an example of the therapeutic potential of such derivatives, despite the exclusion of specific drug use and side effects from this summary (Wessels et al., 1980).

Advanced Materials and Chemical Applications

The synthesis and application of nitrogen and sulfur-containing heterocyclic compounds, including imidazolidine derivatives, highlight their significance in creating materials with potential pharmacological evaluations. Such studies underscore the versatility of these compounds in synthesizing pharmacologically active agents and exploring their antibacterial and antifungal activities (Mistry & Desai, 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows them to undergo electrophilic substitution and nucleophilic substitution , which could be a part of the interaction with their targets.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on a series of thiazolidin-2,4-dione derivatives, which this compound is a part of, revealed that all the compounds were found to be drug-like, suggesting favorable adme properties .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It’s known that the efficacy and stability of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Eigenschaften

IUPAC Name |

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-6-10(20-7(2)14-6)11(18)15-4-8(5-15)16-9(17)3-13-12(16)19/h8H,3-5H2,1-2H3,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTDTHLTSXSLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2963362.png)

![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)

![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)

![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)

![1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963380.png)

![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)

![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)